4-Bromo-8-(trifluoromethoxy)quinoline
Overview
Description
“4-Bromo-8-(trifluoromethoxy)quinoline” is a heterocyclic organic compound with a quinoline backbone. It has a molecular weight of 292.05 . The IUPAC name for this compound is 4-bromo-8-(trifluoromethoxy)quinoline .
Molecular Structure Analysis
The molecular formula of “4-Bromo-8-(trifluoromethoxy)quinoline” is C10H5BrF3NO . The InChI Code for this compound is 1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
“4-Bromo-8-(trifluoromethoxy)quinoline” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations : 4-Bromo-8-(trifluoromethoxy)quinoline and its derivatives are often used in chemical synthesis. For example, they can be transformed into various other compounds through processes like condensation with anilines, cyclization, and subsequent treatments. This versatility makes them valuable in organic synthesis and pharmaceutical chemistry (Lefebvre et al., 2003).
Corrosion Inhibition : Some derivatives of 4-Bromo-8-(trifluoromethoxy)quinoline, like 8-(n-bromo-R-alkoxy)quinoline derivatives, have been shown to inhibit corrosion in metals, particularly mild steel. These compounds act as anodic-type inhibitors and are effective even at high temperatures, suggesting potential industrial applications (Tazouti et al., 2021).
Molecular Interactions and Stereochemistry : The trifluoromethyl group in these compounds has been studied for its role in molecular interactions and stereochemistry. This group can act as both an emitter and transmitter of steric pressure, influencing the reactivity and formation of various molecular structures (Schlosser et al., 2006).
Electrochemical and Photocatalytic Properties : Compounds containing 4-Bromo-8-(trifluoromethoxy)quinoline show interesting electrochemical and photocatalytic properties. For instance, certain complexes with this motif have been synthesized and studied for their electrocatalytic activities and potential in photocatalytic degradation of organic dyes (Li et al., 2020).
Applications in Organic Light Emitting Diodes (OLEDs) : The synthesis and study of halogen-substituted quinolines, including those with bromo groups, have been important in developing materials for OLEDs. Their electronic properties make them suitable for use in these devices (Zhao, 2007).
Synthesis of Bioactive Molecules : Some derivatives of 4-Bromo-8-(trifluoromethoxy)quinoline have been synthesized for potential biological activities, including antimicrobial and antitumor activities. This demonstrates the compound's relevance in medicinal chemistry (Abdel‐Wadood et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
4-bromo-8-(trifluoromethoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZTALIYXDJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670911 | |
Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-(trifluoromethoxy)quinoline | |
CAS RN |
1189105-60-9 | |
Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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